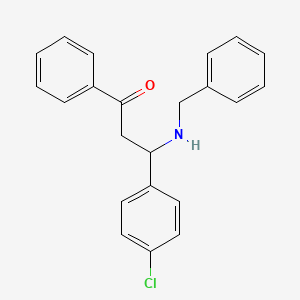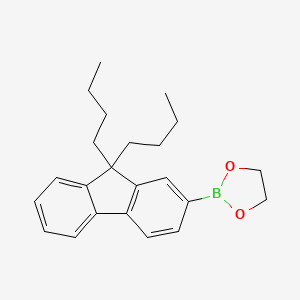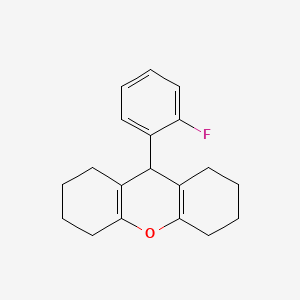![molecular formula C30H33PSi B12537582 Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- CAS No. 651329-83-8](/img/structure/B12537582.png)
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- is a compound known for its unique structure and properties. It is often used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The compound features a phosphine oxide group connected to a triphenylsilane moiety, which contributes to its high dipole moment and electron-deficient nature .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide. The reaction is carried out under controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include hexamethyldisilazane, diethyl(trimethylsilyl)amine, and bis(trimethylsilyl)acetamide .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield .
化学反応の分析
Types of Reactions
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the phosphine oxide group and the triphenylsilane moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as triphenylphosphine and diphenyldisiloxane are often used.
Substitution: Substitution reactions typically involve halogenated reagents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions can produce phosphines .
科学的研究の応用
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a blocking and host material in the formation of organic electronic devices like OLEDs.
Biology: Its unique properties make it useful in various biochemical assays and studies.
作用機序
The mechanism by which phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- exerts its effects is primarily through its interaction with electron-deficient sites. The compound’s high dipole moment and electron-deficient nature allow it to efficiently participate in electron transfer processes, making it suitable for use in electronic devices .
類似化合物との比較
Similar Compounds
Diphenylphosphine oxide-4-(triphenylsilyl)phenyl: Similar structure but different electronic properties.
Triphenylphosphine oxide: Lacks the triphenylsilane moiety, resulting in different reactivity and applications.
Uniqueness
Phosphine, bis(1-methylethyl)[4-(triphenylsilyl)phenyl]- stands out due to its high dipole moment and electron-deficient nature, which make it particularly effective in electronic applications. Its unique structure allows for efficient electron injection and hole blocking, enhancing the performance of devices like OLEDs .
特性
CAS番号 |
651329-83-8 |
|---|---|
分子式 |
C30H33PSi |
分子量 |
452.6 g/mol |
IUPAC名 |
di(propan-2-yl)-(4-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C30H33PSi/c1-24(2)31(25(3)4)26-20-22-30(23-21-26)32(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29/h5-25H,1-4H3 |
InChIキー |
YGVRCQNKABADFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol](/img/structure/B12537508.png)
![4-[Di(prop-2-en-1-yl)amino]-3-nitrobenzonitrile](/img/structure/B12537512.png)

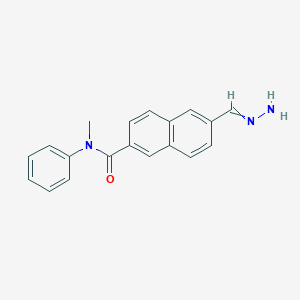
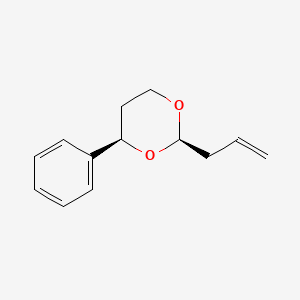

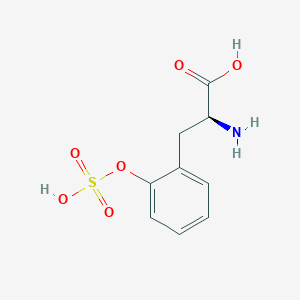
![4-Bromobicyclo[4.4.1]undeca-2,4,7,9-tetraene-3-carbaldehyde](/img/structure/B12537573.png)
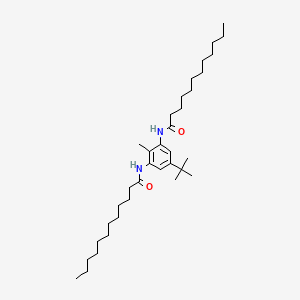
![1H-Indole-3-octadecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12537594.png)
